Cannabidivarinic Acid

Description

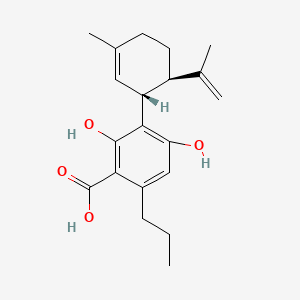

Structure

3D Structure

Properties

IUPAC Name |

2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-propylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-5-6-13-10-16(21)18(19(22)17(13)20(23)24)15-9-12(4)7-8-14(15)11(2)3/h9-10,14-15,21-22H,2,5-8H2,1,3-4H3,(H,23,24)/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXWOKHVLNYAHI-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=CC(=C(C(=C1C(=O)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001019167 | |

| Record name | Cannabidivarinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31932-13-5 | |

| Record name | Cannabidivarinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031932135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabidivarinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNABIDIVARINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG5ED5JUB3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Cannabidivarinic Acid Biosynthesis Pathway in Cannabis sativa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabidivarinic acid (CBDVA) is a propyl cannabinoid of growing interest for its potential therapeutic applications. As a non-psychoactive compound, it represents a promising area of research for drug development. Understanding its biosynthesis in Cannabis sativa is fundamental to harnessing its potential. This technical guide provides a comprehensive overview of the CBDVA biosynthesis pathway, detailing the key enzymatic steps, and presenting available quantitative data. Furthermore, it offers detailed experimental protocols for the analysis and characterization of the pathway's components and includes logical diagrams to visualize the intricate biological processes.

Introduction

The diverse array of cannabinoids produced by Cannabis sativa are synthesized through complex biochemical pathways. These pathways are broadly categorized into those that produce pentyl cannabinoids (with a five-carbon side chain), such as tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA), and those that produce propyl cannabinoids (with a three-carbon side chain), including this compound (CBDVA). The biosynthesis of these compounds occurs primarily in the glandular trichomes of the plant.[1][2]

The CBDVA pathway mirrors the well-studied CBDA pathway, with the key difference being the initial precursor molecule. Instead of olivetolic acid, the propyl cannabinoid pathway utilizes divarinolic acid.[2] This guide will dissect the enzymatic reactions that lead to the formation of CBDVA, providing a technical foundation for researchers in the field.

The this compound Biosynthesis Pathway

The biosynthesis of CBDVA is a multi-step process involving several key enzymes. The pathway begins with the formation of the precursor molecule, divarinolic acid, which then undergoes prenylation and subsequent oxidative cyclization.

Precursor Formation: Divarinolic Acid

Similar to olivetolic acid, divarinolic acid is synthesized via the polyketide pathway. The biosynthesis is initiated with butyl-CoA, which is extended by three molecules of malonyl-CoA.[2] This series of condensation reactions is catalyzed by a type III polyketide synthase and an olivetolic acid cyclase-like enzyme, resulting in the formation of divarinolic acid.

The Central Precursor: Cannabigerovarinic Acid (CBGVA)

The next crucial step is the prenylation of divarinolic acid with geranyl pyrophosphate (GPP). GPP is a product of the methylerythritol phosphate (B84403) (MEP) pathway.[2] This reaction is catalyzed by a geranylpyrophosphate:divarinolate geranyltransferase, an enzyme analogous to the one that produces cannabigerolic acid (CBGA) from olivetolic acid. The product of this reaction is cannabigerovarinic acid (CBGVA), the central precursor to all propyl cannabinoid acids.[2][3]

Final Conversion to CBDVA

The final step in the biosynthesis of CBDVA is the oxidative cyclization of CBGVA. This reaction is catalyzed by cannabidiolic acid synthase (CBDAS), the same enzyme responsible for the conversion of CBGA to CBDA.[2][3] CBDAS facilitates the formation of a carbon-oxygen bond, converting the geranyl group of CBGVA into the characteristic dihydrooxepine ring of CBDVA.

Quantitative Data

Quantitative data on the CBDVA biosynthesis pathway is still an emerging area of research. However, data from related pathways and studies on cannabinoid content in various Cannabis sativa strains provide valuable insights.

| Parameter | Value | Substrate | Enzyme | Reference |

| kcat | 0.19 s⁻¹ | Cannabigerolic Acid (CBGA) | Cannabidiolic Acid Synthase (CBDAS) | [4] |

| kcat | 0.03 s⁻¹ | Cannabinerolic Acid | Cannabidiolic Acid Synthase (CBDAS) | [4] |

| Km | Not Determined | Cannabigerovarinic Acid (CBGVA) | Cannabidiolic Acid Synthase (CBDAS) | - |

| In vivo concentration of CBDVA | Varies significantly by cultivar; generally a minor cannabinoid. | - | - | [5][6] |

| In vivo concentration of CBGVA | Generally low, as it is a precursor that is converted to other cannabinoids. | - | - | [6] |

Note: Kinetic data for CBDAS with CBGVA as a substrate is not yet available in the literature. The provided kcat values are for the pentyl homolog (CBGA) and a related compound, which suggest that the enzyme can accommodate different substrates, albeit with varying efficiencies.

Experimental Protocols

Quantification of CBDVA and Precursors by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of CBDVA, CBGVA, and other cannabinoid acids in Cannabis sativa plant material.

4.1.1. Materials and Reagents

-

Dried and homogenized Cannabis sativa plant material

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (HPLC grade)

-

Reference standards for CBDVA, CBGVA, and other cannabinoids

-

Centrifuge tubes (50 mL)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or nylon)

-

HPLC vials

4.1.2. Sample Preparation

-

Weigh approximately 100 mg of dried, homogenized plant material into a 50 mL centrifuge tube.

-

Add 10 mL of a methanol:acetonitrile (1:1, v/v) solution.

-

Vortex vigorously for 1 minute.

-

Sonicate for 15 minutes in an ultrasonic bath.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

4.1.3. HPLC Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.6 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B over 15-20 minutes to elute the cannabinoids.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30-40 °C

-

Injection Volume: 5-10 µL

-

Detection: UV detector at 228 nm or a Diode Array Detector (DAD) scanning a range of wavelengths.

4.1.4. Quantification

-

Prepare a calibration curve using the reference standards of known concentrations.

-

Quantify the amount of CBDVA and other cannabinoids in the samples by comparing their peak areas to the calibration curve.

Enzymatic Assay for Cannabidiolic Acid Synthase (CBDAS) Activity with CBGVA

This protocol describes a method to determine the activity of CBDAS in converting CBGVA to CBDVA.

4.2.1. Materials and Reagents

-

Purified or partially purified CBDAS enzyme preparation

-

Cannabigerovarinic acid (CBGVA) substrate

-

Sodium citrate (B86180) buffer (100 mM, pH 5.0)

-

Acetonitrile

-

Reaction tubes

-

Incubator or water bath

-

HPLC system for product quantification

4.2.2. Assay Procedure

-

Prepare a reaction mixture containing 100 mM sodium citrate buffer (pH 5.0) and a known concentration of CBGVA (e.g., in the range of 10-200 µM).

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37 °C) for 5 minutes.

-

Initiate the reaction by adding a specific amount of the CBDAS enzyme preparation.

-

Incubate the reaction for a defined period (e.g., 10-60 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding an equal volume of cold acetonitrile. This will precipitate the protein and halt the enzymatic activity.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant by HPLC (using the method described in section 4.1) to quantify the amount of CBDVA produced.

4.2.3. Calculation of Enzyme Activity

-

Enzyme activity can be expressed as the amount of product (CBDVA) formed per unit of time per amount of enzyme (e.g., µmol/min/mg protein).

Gene Expression Analysis of Cannabinoid Synthase Genes

This protocol outlines the steps for analyzing the expression levels of the CBDAS gene and other related synthase genes in Cannabis sativa tissues using quantitative real-time PCR (qRT-PCR).

4.3.1. Materials and Reagents

-

Cannabis sativa tissue (e.g., glandular trichomes, young leaves)

-

Liquid nitrogen

-

RNA extraction kit (plant-specific)

-

DNase I

-

cDNA synthesis kit

-

qRT-PCR master mix (SYBR Green-based)

-

Primers specific for the CBDAS gene and a reference gene (e.g., actin or ubiquitin)

-

qRT-PCR instrument

4.3.2. RNA Extraction and cDNA Synthesis

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to preserve RNA integrity.

-

Grind the frozen tissue to a fine powder under liquid nitrogen.

-

Extract total RNA using a plant RNA extraction kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

4.3.3. qRT-PCR

-

Design and validate primers for the CBDAS gene and a stable reference gene.

-

Prepare the qRT-PCR reaction mixture containing the cDNA template, primers, and SYBR Green master mix.

-

Perform the qRT-PCR on a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).

-

Include no-template controls to check for contamination.

4.3.4. Data Analysis

-

Determine the cycle threshold (Ct) values for the CBDAS gene and the reference gene.

-

Calculate the relative expression of the CBDAS gene using the ΔΔCt method.

Visualizations

Caption: The biosynthesis pathway of this compound (CBDVA) in Cannabis sativa.

References

- 1. Purification and Characterization of Cannabidiolic-acid Synthase from Cannabis sativa L. | Semantic Scholar [semanticscholar.org]

- 2. trichomeanalytical.com [trichomeanalytical.com]

- 3. naturaldos.com [naturaldos.com]

- 4. Purification and characterization of cannabidiolic-acid synthase from Cannabis sativa L.. Biochemical analysis of a novel enzyme that catalyzes the oxidocyclization of cannabigerolic acid to cannabidiolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessing the adaptive role of this compound (CBDVA) in aphid defense in Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. secretnature.com [secretnature.com]

The Discovery and Isolation of Cannabidivarinic Acid (1977): A Technical Retrospective

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the seminal 1977 discovery and isolation of Cannabidivarinic acid (CBDVA), a propyl cannabinoid acid from a Thai variant of Cannabis sativa. The methodologies and findings of Shoyama, Hirano, Makino, Umekita, and Nishioka, as detailed in their landmark paper, "Cannabis. X. The Isolation and Structures of Four New Propyl Cannabinoid Acids, Tetrahydrocannabivarinic Acid, this compound, Cannabichromevarinic Acid and Cannabigerovarinic Acid, from Thai Cannabis, 'Meao Variant'," are presented herein.[1] This document adheres to modern standards of data presentation and includes detailed experimental protocols and visual representations of the workflows and potential biological pathways.

Introduction

The 1977 publication by Shoyama and colleagues marked the first reported isolation of propyl cannabinoid acids from Cannabis.[1] Among the novel compounds identified was this compound (CBDVA), the acidic precursor to the more widely studied cannabidivarin (B1668262) (CBDV). This discovery expanded the known chemical diversity of the Cannabis plant and laid the groundwork for future research into the therapeutic potential of these less abundant cannabinoids. This guide revisits the original isolation and characterization of CBDVA, offering a detailed look at the experimental procedures and the analytical data that led to its structural elucidation.

Experimental Protocols

The following protocols are based on the methods described in the 1977 publication by Shoyama et al.

Plant Material and Extraction

-

Plant Material: Dried and powdered Cannabis sativa L. of the Thai "Meao variant."

-

Extraction Solvent: Benzene (B151609).

-

Procedure:

-

The dried and powdered plant material was subjected to extraction with benzene.

-

The resulting benzene extract was concentrated to yield a crude extract.

-

Isolation and Purification

The isolation of CBDVA from the crude benzene extract was achieved through polyamide column chromatography.[2]

-

Chromatographic Support: Polyamide resin.

-

Elution Solvents: A gradient of water and methanol (B129727).

-

Procedure:

-

A chromatographic column was packed with polyamide resin.

-

The crude benzene extract was loaded onto the column.

-

The column was eluted with a stepwise gradient of increasing methanol concentration in water, ranging from a 1:1 to a 1:6 water to methanol ratio.[2]

-

Fractions were collected and analyzed for the presence of cannabinoid acids.

-

Fractions containing CBDVA were pooled and concentrated.

-

Structural Elucidation

The structure of the isolated CBDVA was determined using a combination of spectroscopic techniques, including Ultraviolet (UV) spectroscopy, Infrared (IR) spectroscopy, and Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.[2]

Data Presentation

The following tables summarize the key quantitative and qualitative data from the 1977 study for the characterization of this compound.

| Parameter | Value |

| Source Material | Cannabis sativa L. (Thai 'Meao variant') |

| Extraction Method | Benzene Extraction |

| Isolation Method | Polyamide Column Chromatography |

| Elution System | Water-Methanol Gradient (1:1 to 1:6) |

Table 1: Summary of Isolation and Purification Parameters for CBDVA

| Spectroscopic Method | Key Observations for Structural Elucidation |

| UV Spectroscopy | Data contributed to the identification of the chromophore. |

| IR Spectroscopy | Provided information on the functional groups present in the molecule. |

| ¹H-NMR Spectroscopy | Enabled the determination of the proton framework and the overall structure of CBDVA. |

Table 2: Spectroscopic Data for the Structural Elucidation of CBDVA

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the isolation of CBDVA as described by Shoyama et al. in 1977.

References

- 1. Cannabis. X. The Isolation and Structures of Four New Propyl Cannabinoid Acids, Tetrahydrocannabivarinic Acid, this compound, Cannabichromevarinic Acid and Cannabigerovarinic Acid, from Thai Cannabis, 'Meao Variant' | Semantic Scholar [semanticscholar.org]

- 2. Cannabinoids, Phenolics, Terpenes and Alkaloids of Cannabis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Properties of Cannabidivarinic Acid (CBDVA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabidivarinic acid (CBDVA) is a non-psychoactive phytocannabinoid found in the Cannabis sativa plant. As the carboxylic acid precursor to the more widely studied cannabidivarin (B1668262) (CBDV), CBDVA is distinguished by a characteristic propyl side chain, which differentiates it from its pentyl homolog, cannabidiolic acid (CBDA). This structural distinction influences its physicochemical properties and biological activity, making it a compound of increasing interest for therapeutic applications. This guide provides a detailed examination of the molecular structure of CBDVA, with a specific focus on its propyl side chain. It includes a summary of its physicochemical and pharmacokinetic properties, a detailed overview of its biosynthesis, a representative experimental protocol for its quantification, and an exploration of its known pharmacological activities and molecular targets.

Introduction

This compound (CBDVA) is one of over 120 cannabinoids produced by Cannabis sativa. Like other primary cannabinoids, it exists in the plant in its acidic form and is the direct precursor to cannabidivarin (CBDV) through decarboxylation, a process typically induced by heat or light. The defining structural feature of CBDVA is the three-carbon propyl group attached to its resorcinyl core. This contrasts with the five-carbon pentyl chain of its more famous analog, cannabidiolic acid (CBDA), the precursor to cannabidiol (B1668261) (CBD). While research has historically focused on major cannabinoids like THC and CBD, the therapeutic potential of minor cannabinoids such as CBDVA is now gaining significant attention for its potential anti-inflammatory, anticonvulsant, and neuroprotective properties.

Molecular Structure and Stereochemistry

The chemical identity of CBDVA is rooted in its precise molecular architecture.

-

IUPAC Name: 2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-propylbenzoic acid[1]

-

Molecular Formula: C₂₀H₂₆O₄[1]

-

CAS Number: 31932-13-5

The structure consists of three main components: a resorcinyl core (specifically, a divarinolic acid moiety), a p-menthadienyl group, and a carboxylic acid group.

The Propyl Side Chain: A Defining Feature

The key differentiator for the "varin" series of cannabinoids, including CBDVA, is the n-propyl (C₃H₇) side chain attached to the aromatic ring. This is in contrast to the n-pentyl (C₅H₁₁) chain found in major cannabinoids like CBDA and THC. This shorter alkyl chain has significant implications for the molecule's properties:

-

Lipophilicity: The shorter propyl chain reduces the overall lipophilicity of CBDVA compared to CBDA. This can affect how the molecule interacts with biological membranes, its absorption, distribution, metabolism, and excretion (ADME) profile, and its binding affinity for molecular targets.

-

Receptor Interaction: The length and conformation of the alkyl side chain are critical for binding to cannabinoid receptors and other targets. While CBDVA and its decarboxylated form CBDV exhibit low affinity for the primary cannabinoid receptors (CB1 and CB2), the propyl chain is crucial for its interactions with other targets, such as transient receptor potential (TRP) channels.[2]

Physicochemical and Pharmacokinetic Properties

Quantitative data for CBDVA is still emerging. The table below summarizes known properties, drawing from in vivo mouse studies and chemical data.

| Property | Value | Source / Notes |

| Molecular Formula | C₂₀H₂₆O₄ | [1] |

| Molecular Weight | 330.4 g/mol | [1] |

| LogP (Predicted) | ~5.5-6.0 | Predicted based on structural similarity to CBDA (LogP ~6.1-6.6) but with a shorter alkyl chain. |

| Aqueous Solubility | Poor | As a lipophilic molecule, it is practically insoluble in water, similar to other cannabinoids.[3] |

| Plasma t_max_ | 15 min | Following intraperitoneal (i.p.) administration in mice. |

| Plasma t_½_ | 49 min | Following i.p. administration in mice. |

| Brain t_max_ | 30 min | Following i.p. administration in mice. |

| Brain t_½_ | 19 min | Following i.p. administration in mice. |

| Brain-Plasma Ratio | 0.02 | Suggests poor penetration of the blood-brain barrier. |

Biosynthesis of CBDVA

CBDVA is a product of the plant's intricate secondary metabolism pathways. Its synthesis begins with the alkylation of divarinolic acid (as opposed to olivetolic acid for the pentyl cannabinoids) with geranyl pyrophosphate (GPP).

-

Precursor Synthesis: The pathway starts with the formation of divarinolic acid.

-

Formation of CBGVA: The enzyme aromatic prenyltransferase catalyzes the combination of divarinolic acid and GPP to produce cannabigerovarinic acid (CBGVA). CBGVA is the central precursor to all varin-type cannabinoids.[4]

-

Enzymatic Conversion to CBDVA: The enzyme CBDVA synthase facilitates an oxidative cyclization of the geranyl group of CBGVA, leading to the formation of CBDVA.

References

Unraveling the Pharmacological Profile of Raw Cannabidivarinic Acid (CBDVA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidivarinic acid (CBDVA), a naturally occurring cannabinoid from the Cannabis sativa plant, is emerging as a compound of significant interest within the scientific community. As the carboxylic acid precursor to cannabidivarin (B1668262) (CBDV), this non-psychoactive molecule is being investigated for a range of potential therapeutic applications, including its anti-inflammatory, anti-nausea, anticonvulsant, and neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of raw CBDVA, presenting key quantitative data, detailed experimental methodologies, and visual representations of its known mechanisms of action.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activity of CBDVA. It is important to note that research into the specific interactions of CBDVA is ongoing, and the data landscape is continually evolving.

| Target | Assay Type | Species | Cell Line | Parameter | Value | Reference(s) |

| T-type Calcium Channel (Cav3.1) | Fluorescence-based assay | Human | HEK-293 | IC50 | 2 µM | [1][2][3] |

| T-type Calcium Channel (Cav3.2) | Fluorescence-based assay | Human | HEK-293 | IC50 | 11 µM | [1][2][3] |

| G-protein coupled receptor 55 (GPR55) | Alphascreen technology | Human | HEK-293 | Activity | Antagonist | [1][3] |

Table 1: In Vitro Activity of this compound (CBDVA)

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal inhibition.

| Parameter | Vehicle | Route of Administration | Dose | tmax (plasma) | t1/2 (plasma) | Cmax (plasma) | Brain-Plasma Ratio | Reference(s) |

| Time to maximum concentration | Oil | Intraperitoneal (i.p.) | 5 mg/kg | 15 min | 49 min | 0.8 µg/mL | 0.02 | |

| Half-life | Oil | Intraperitoneal (i.p.) | 5 mg/kg | 15 min | 49 min | 0.8 µg/mL | 0.02 | |

| Maximum concentration | Oil | Intraperitoneal (i.p.) | 5 mg/kg | 15 min | 49 min | 0.8 µg/mL | 0.02 | |

| Brain to Plasma Concentration Ratio | Oil | Intraperitoneal (i.p.) | 5 mg/kg | 15 min | 49 min | 0.8 µg/mL | 0.02 |

Table 2: Pharmacokinetic Parameters of this compound (CBDVA) in Mice

tmax: Time to reach maximum concentration; t1/2: Half-life; Cmax: Maximum concentration.

Key Pharmacological Effects and Mechanisms of Action

Anticonvulsant and Neuroprotective Properties

Preliminary research suggests that CBDVA possesses anticonvulsant and neuroprotective effects.[4] One of the primary mechanisms contributing to these effects is its interaction with T-type calcium channels.[1][2][3]

Signaling Pathway: Inhibition of T-type Calcium Channels

CBDVA has been shown to inhibit the activity of T-type calcium channels, specifically Cav3.1 and Cav3.2.[1][2][3] These channels play a crucial role in regulating neuronal excitability, and their inhibition can lead to a reduction in seizure activity.

Anti-inflammatory Effects

CBDVA has demonstrated potential anti-inflammatory properties.[4] While the precise mechanisms are still under investigation, its interaction with the GPR55 receptor is thought to play a role. Additionally, cannabinoids, in general, are known to modulate inflammatory responses through various pathways.[5][6][7]

Signaling Pathway: GPR55 Antagonism and Putative Anti-inflammatory Cascade

CBDVA acts as an antagonist at the GPR55 receptor.[1][3] GPR55 activation is implicated in inflammatory processes, and its inhibition by CBDVA may contribute to the observed anti-inflammatory effects.

Enzyme Inhibition

In vitro studies have indicated that CBDVA, along with other minor cannabinoids, can inhibit certain cytochrome P450 (CYP) enzymes. Specifically, CBDVA has been shown to inhibit CYP2C9 and partially inhibit CYP2C19. This suggests a potential for drug-drug interactions, a critical consideration in drug development.

Experimental Protocols

T-type Calcium Channel Inhibition Assay (Fluorescence-based)

This protocol outlines a common method for assessing the inhibitory activity of compounds on T-type calcium channels using a fluorescence-based assay in a high-throughput format.

Objective: To determine the IC50 value of CBDVA for the inhibition of human Cav3.1 and Cav3.2 channels.

Materials:

-

HEK-293 cells stably expressing human Cav3.1 or Cav3.2 channels.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

CBDVA stock solution in a suitable solvent (e.g., DMSO).

-

Positive control (e.g., a known T-type calcium channel blocker).

-

384-well black, clear-bottom microplates.

-

Fluorescence microplate reader with automated liquid handling.

Procedure:

-

Cell Plating: Seed the HEK-293 cells expressing the target channel into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye for a specified time at 37°C.

-

Compound Addition: Prepare serial dilutions of CBDVA in assay buffer. Add the diluted CBDVA or control compounds to the respective wells of the microplate.

-

Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity of each well using the microplate reader.

-

Channel Activation and Signal Detection: Add a solution containing a high concentration of calcium chloride to all wells to activate the T-type calcium channels. Immediately begin recording the fluorescence intensity over time.

-

Data Analysis: Calculate the change in fluorescence intensity (ΔF) for each well. Plot the percentage of inhibition against the logarithm of the CBDVA concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

- 1. Frontiers | The anticonvulsant phytocannabinoids CBGVA and CBDVA inhibit recombinant T-type channels [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. vibebycalifornia.com [vibebycalifornia.com]

- 5. Cannabinoids as novel anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. mdpi.com [mdpi.com]

Investigating the anticonvulsant properties of CBDVA

An In-depth Technical Guide to the Anticonvulsant Properties of Cannabidivarinic Acid (CBDVA)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CBDVA), a non-psychotropic phytocannabinoid and a carboxylic acid precursor to cannabidivarin (B1668262) (CBDV), is emerging as a compound of significant interest in the field of epilepsy research. Preclinical evidence highlights its potential as an anticonvulsant, operating through distinct molecular mechanisms compared to traditional antiepileptic drugs. This technical guide synthesizes the current state of knowledge on CBDVA, focusing on its anticonvulsant properties, mechanisms of action, and relevant experimental data. Detailed experimental protocols, quantitative efficacy data from in vivo and in vitro models, and pharmacokinetic parameters are presented to provide a comprehensive resource for the scientific community.

Introduction

Epilepsy is a chronic neurological disorder affecting millions worldwide, with a significant portion of patients exhibiting resistance to currently available treatments.[1] This treatment gap necessitates the exploration of novel therapeutic agents with unique mechanisms of action. The cannabis plant contains a plethora of phytocannabinoids beyond the well-known THC and CBD, and their acidic precursors are now being investigated for their therapeutic potential.[2] this compound (CBDVA) has demonstrated anticonvulsant effects in preclinical models, suggesting it may be a viable candidate for further development as an antiepileptic drug.[2][3][4] This document provides a detailed overview of the scientific investigation into the anticonvulsant properties of CBDVA.

Mechanism of Action

Current research indicates that CBDVA exerts its anticonvulsant effects through a multi-target mechanism, primarily involving the modulation of key ion channels and receptors implicated in neuronal excitability. Unlike its neutral counterpart CBDV, whose mechanism is still largely unidentified but considered CB1 receptor-independent, CBDVA's actions are being progressively elucidated.[3][5][6]

Inhibition of T-Type Calcium Channels

A primary mechanism underlying CBDVA's anticonvulsant activity is the inhibition of low-voltage-activated T-type calcium channels.[3] These channels, particularly CaV3.1 and CaV3.2, are crucial in modulating neuronal excitability and are established targets for several anticonvulsant drugs.[3][6] In vitro studies have shown that CBDVA potently inhibits both CaV3.1 and CaV3.2 channels at clinically relevant concentrations.[3][7] The inhibition is state-dependent, with CBDVA preferentially blocking the channels in a slow inactivated state.[3][6]

Antagonism of GPR55 Receptors

In addition to its effects on ion channels, CBDVA acts as an antagonist of the G-protein coupled receptor 55 (GPR55).[3][8] GPR55 is considered a novel cannabinoid receptor and is implicated in regulating seizure activity.[3][6] The antagonism of GPR55 by CBDVA is thought to contribute to its overall anticonvulsant profile.[3][6]

Modulation of Voltage-Gated Sodium Channels

Recent studies have also explored the effects of CBDVA on voltage-gated sodium channels (NaV), which are critical for the initiation and propagation of action potentials and are well-established targets for antiepileptic drugs.[2][4] CBDVA has been shown to reduce the availability of NaV channels, including subtypes NaV1.1, NaV1.2, NaV1.6, and NaV1.7, by modifying their biophysical properties.[2][4]

Signaling Pathway Diagram

References

- 1. Efficacy of Phytocannabinoids in Epilepsy Treatment: Novel Approaches and Recent Advances [mdpi.com]

- 2. Frontiers | Beyond CBD: Inhibitory effects of lesser studied phytocannabinoids on human voltage-gated sodium channels [frontiersin.org]

- 3. The anticonvulsant phytocannabinoids CBGVA and CBDVA inhibit recombinant T-type channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cannabidivarin-rich cannabis extracts are anticonvulsant in mouse and rat via a CB1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The anticonvulsant phytocannabinoids CBGVA and CBDVA inhibit recombinant T-type channels [frontiersin.org]

- 7. researchers.mq.edu.au [researchers.mq.edu.au]

- 8. The anticonvulsant phytocannabinoids CBGVA and CBDVA inhibit recombinant T-type channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Neuroprotective Effects of Cannabidivarinic Acid (CBDVA) In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidivarinic acid (CBDVA) is a non-psychoactive phytocannabinoid found in the Cannabis sativa plant. It is the acidic precursor to cannabidivarin (B1668262) (CBDV), a compound that has garnered significant interest for its anticonvulsant properties.[1] While research into CBDVA is still in its nascent stages compared to more prominent cannabinoids like cannabidiol (B1668261) (CBD) and tetrahydrocannabinol (THC), preliminary in vitro studies suggest that CBDVA possesses anti-inflammatory and anticonvulsant properties that may contribute to neuroprotective effects.[2][3] Neuroprotection, in the context of neurological disorders, involves the preservation of neuronal structure and function. Key mechanisms underlying neurodegeneration include neuroinflammation, oxidative stress, and excitotoxicity. This technical guide synthesizes the current in vitro evidence for the potential neuroprotective mechanisms of CBDVA, providing a foundation for future research and drug development.

Data Presentation: In Vitro Effects of CBDVA

The following tables summarize the qualitative and quantitative findings from in vitro studies on CBDVA and related compounds. Due to the limited research on CBDVA, data on its effects are still emerging.

Table 1: Summary of In Vitro Effects of this compound (CBDVA)

| Effect | In Vitro Model | Key Findings | Reference(s) |

| Anti-inflammatory | Immune Cells | Effective in reducing the production of pro-inflammatory markers. | [2] |

| Anti-inflammatory | BV2 Microglial Cells | Cannabis sativa L. extracts containing CBDVA inhibited inflammatory mediators. | [4] |

| Anticonvulsant | Recombinant T-type Calcium Channels | Inhibited a subclass of T-type calcium channels, which are involved in controlling nerve cell excitability. | [3] |

Table 2: Comparative In Vitro Neuroprotective Effects of Related Cannabinoids (CBD and CBDV)

| Cannabinoid | Effect | In Vitro Model | Key Findings | Reference(s) |

| CBDV | Anti-inflammatory | Brain Organoids | Showed potential anti-inflammatory effects in response to lipopolysaccharide (LPS) stimulation. | [5] |

| CBDV | Anticonvulsant | Mouse and Rat Brain Slices | Decreased seizures in multiple models. | [3] |

| CBD | Neuroprotective | Primary Cortical Neuronal Cell Culture | Low concentrations ameliorated H2O2-evoked cell damage. | [6] |

| CBD | Anti-inflammatory | RAW 264.7 Mouse Macrophage Cells | Inhibited LPS-induced phosphorylation of NF-κB and MAPK. | [7] |

| CBD | Neuroprotective | Murine Hippocampal HT22 Cells | Reduced neuronal viability at concentrations >1 μM. | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are representative protocols for assessing the in vitro effects of cannabinoids like CBDVA.

Assessment of Anti-inflammatory Activity in Microglial Cells

This protocol is a generalized procedure for evaluating the anti-inflammatory effects of a test compound, such as CBDVA, in a microglial cell line (e.g., BV2).

-

Cell Culture: BV2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of CBDVA for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) to the culture medium.

-

Nitric Oxide (NO) Assay: The production of nitric oxide, a pro-inflammatory mediator, is measured using the Griess reagent. After 24 hours of LPS stimulation, the cell culture supernatant is collected and mixed with the Griess reagent. The absorbance is measured at 540 nm, and the concentration of nitrite (B80452) is determined from a standard curve.

-

Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis: To investigate the effects on signaling pathways, cell lysates are collected and subjected to Western blotting to determine the expression and phosphorylation levels of key inflammatory proteins such as NF-κB and MAPKs.

Electrophysiological Assessment of T-type Calcium Channel Inhibition

This protocol describes a method for evaluating the inhibitory effects of a compound like CBDVA on T-type calcium channels using patch-clamp electrophysiology in a heterologous expression system (e.g., HEK293 cells).

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin. The cells are transiently transfected with plasmids encoding the specific T-type calcium channel subunit of interest (e.g., Cav3.1, Cav3.2, or Cav3.3) and a fluorescent reporter protein (e.g., GFP) to identify transfected cells.

-

Electrophysiology: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection. The extracellular solution contains a high concentration of Ba2+ or Ca2+ as the charge carrier. The intracellular solution is formulated to isolate the calcium channel currents.

-

Data Acquisition: T-type calcium channel currents are elicited by a voltage protocol, typically a depolarization step from a hyperpolarized holding potential. The peak inward current is measured before and after the application of CBDVA at various concentrations.

-

Data Analysis: The inhibitory effect of CBDVA is quantified by calculating the percentage of current reduction. A concentration-response curve is generated, and the half-maximal inhibitory concentration (IC50) is determined by fitting the data to a Hill equation.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams were created using Graphviz (DOT language) to illustrate key concepts.

Caption: Proposed anti-inflammatory action of CBDVA in immune cells.

Caption: Inhibition of T-type calcium channels by CBDVA.

References

- 1. secretnature.com [secretnature.com]

- 2. vibebycalifornia.com [vibebycalifornia.com]

- 3. naturaldos.com [naturaldos.com]

- 4. In Vitro and In Vivo Anti-Inflammatory and Antidepressant-like Effects of Cannabis sativa L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The In Vitro Pharmacology of Cannabidivarin (CBDV) [harvest.usask.ca]

- 6. mdpi.com [mdpi.com]

- 7. In Vitro and In Vivo Anti-Inflammatory Effects of Cannabidiol Isolated from Novel Hemp (Cannabis sativa L.) Cultivar Pink Pepper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cannabidiol Impairs Brain Mitochondrial Metabolism and Neuronal Integrity - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Cannabidivarin: A Technical Guide to CBDVA as a Precursor

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidivarin (CBDV) is a non-psychotropic phytocannabinoid found in the Cannabis sativa plant, gaining significant attention for its therapeutic potential, particularly in the context of neurological and inflammatory disorders.[1][2] The primary route to obtaining CBDV, both naturally within the plant and often in laboratory settings, is through the transformation of its acidic precursor, Cannabidivarinic Acid (CBDVA).[3][4] Understanding the nuances of this conversion is critical for researchers and developers aiming to harness the potential of CBDV for pharmaceutical applications. This technical guide provides a comprehensive overview of CBDVA as a precursor to CBDV, detailing the biosynthetic and synthetic pathways, experimental protocols for conversion, quantitative data on transformation kinetics, and an exploration of the downstream signaling pathways of the resulting CBDV.

The Precursor: this compound (CBDVA)

CBDVA is a naturally occurring cannabinoid acid in Cannabis sativa.[5] Like other acidic cannabinoids, it is the biosynthetic precursor to its neutral counterpart, CBDV.[6] The key structural difference between CBDVA and CBDV lies in the presence of a carboxylic acid group on the olivetolic acid portion of the molecule, which is removed during the conversion process.[4]

Pathways to Cannabidivarin: From Biosynthesis to Laboratory Conversion

The formation of CBDV from CBDVA can be understood through two primary pathways: the natural biosynthetic process within the cannabis plant and the induced chemical conversion, primarily through decarboxylation, in a laboratory or processing setting.

Biosynthetic Pathway

The biosynthesis of CBDVA in Cannabis sativa is an enzymatic process that begins with the precursors Geranyl pyrophosphate (GPP) and Divarinolic acid. These molecules are alkylated to form Cannabigerovarinic acid (CBGVA), the parent compound to the "varin" series of cannabinoids.[6] Subsequently, the enzyme Cannabidiolic acid (CBDA) synthase acts on CBGVA, catalyzing an oxidative cyclization to form CBDVA.[7][8]

Caption: Biosynthesis of CBDVA from precursor molecules.

Chemical Conversion: Decarboxylation

The conversion of CBDVA to CBDV is primarily achieved through decarboxylation, a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO2).[4] This process is most commonly induced by heat.[9] While it can occur slowly at ambient temperatures over time, the rate is significantly increased with elevated temperatures.[10][11]

Experimental Protocols

Thermal Decarboxylation of CBDVA

This protocol describes a typical procedure for the thermal conversion of CBDVA to CBDV in a laboratory setting.

Objective: To convert CBDVA to CBDV with high efficiency.

Materials:

-

Isolated CBDVA (solid or in a solvent)

-

Vacuum oven or a temperature-controlled oven with an inert atmosphere (e.g., nitrogen or argon)

-

Reaction vials

-

Solvent for dissolution (e.g., ethanol (B145695), methanol, or acetonitrile)

-

Analytical instrumentation for monitoring the reaction (e.g., HPLC-UV, GC-MS)

Procedure:

-

An accurately weighed amount of CBDVA is placed in a reaction vial. If starting with a solution, the solvent is evaporated under a gentle stream of nitrogen.

-

The vial is placed in a pre-heated vacuum oven. The temperature is maintained at a constant, predetermined level (e.g., 80°C, 100°C, or 120°C).

-

Samples are taken at various time points to monitor the progress of the reaction.

-

For analysis, the samples are dissolved in a suitable solvent to a known concentration.

-

The concentration of CBDVA and CBDV in each sample is determined using a calibrated HPLC-UV or GC-MS method.[10][12]

Note on GC-MS Analysis: When using Gas Chromatography-Mass Spectrometry (GC-MS), it is important to be aware that the high temperatures of the injection port can cause on-instrument decarboxylation of any remaining CBDVA.[13][14] This can lead to an overestimation of the CBDV concentration. Derivatization or the use of a lower injection port temperature can mitigate this issue.[12]

Isolation of CBDVA from Cannabis sativa

For researchers wishing to isolate the starting material, the following protocol provides a general guideline.

Objective: To isolate CBDVA from Cannabis sativa plant material.

Procedure:

-

Extraction: The dried and ground plant material is extracted with a suitable solvent such as ethanol or supercritical CO2.[1]

-

Winterization: The crude extract is dissolved in ethanol and chilled to a low temperature (e.g., -20°C) to precipitate waxes and lipids, which are then removed by filtration.[1]

-

Chromatographic Separation: The winterized extract is subjected to chromatographic separation, such as flash chromatography or preparative HPLC, to isolate CBDVA from other cannabinoids.[15]

Quantitative Data on CBDVA to CBDV Conversion

The kinetics of the thermal decarboxylation of CBDVA follow a first-order reaction. The rate of conversion is highly dependent on temperature.

| Temperature (°C) | Rate Equation | R² |

| 80 | y = 0.0108x + 0.2422 | 0.8880 |

| 100 | y = 0.0187x + 0.9568 | 0.9188 |

| 120 | y = 0.0253x + 1.8324 | 0.8551 |

| Table based on data from a study on the thermo-chemical conversion kinetics of cannabinoid acids.[16] |

Signaling Pathways of Cannabidivarin (CBDV)

Once formed, CBDV interacts with several targets within the endocannabinoid system and beyond, exhibiting a complex pharmacological profile.

Interaction with TRP Channels

CBDV is known to be an agonist of the Transient Receptor Potential (TRP) channels, including TRPV1, TRPV2, and TRPA1.[11][17] Activation of TRPV1, in particular, leads to an influx of calcium ions (Ca2+), which can modulate neuronal excitability.[3][18] The sustained activation of TRPV1 by agonists like CBDV can lead to its desensitization, a potential mechanism for its anti-epileptic and analgesic effects.[18]

Caption: CBDV-mediated activation and desensitization of the TRPV1 channel.

Modulation of GPR55 Signaling

CBDV also acts as an antagonist at the G-protein coupled receptor 55 (GPR55).[19][20] The activation of GPR55 is linked to the Gq and G12/13 protein pathways, leading to the activation of RhoA and phospholipase C (PLC), which in turn mobilizes intracellular calcium.[2][6][21] By antagonizing this receptor, CBDV can inhibit these downstream signaling events.

Caption: CBDV inhibits GPR55 signaling pathways.

Inhibition of 2-AG Synthesis

CBDV has been shown to inhibit diacylglycerol (DAG) lipase, the primary enzyme responsible for the synthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[22][23] By reducing the levels of 2-AG, CBDV can indirectly modulate the activity of cannabinoid receptors CB1 and CB2, for which 2-AG is a primary endogenous ligand.

Caption: CBDV inhibits the synthesis of the endocannabinoid 2-AG.

Conclusion

This compound (CBDVA) is the essential precursor to Cannabidivarin (CBDV). The efficient conversion of CBDVA to CBDV through decarboxylation is a fundamental process for both research and the production of CBDV for potential therapeutic use. A thorough understanding of the kinetics of this conversion, coupled with a detailed knowledge of the complex signaling pathways of CBDV, is paramount for the continued development of this promising cannabinoid. Further research into the enzymatic kinetics of CBDVA synthase and the optimization of decarboxylation protocols will undoubtedly contribute to unlocking the full therapeutic potential of CBDV.

References

- 1. Effective isolation of cannabidiol and cannabidiolic acid free of psychotropic phytocannabinoids from hemp extract by fast centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. secretnature.com [secretnature.com]

- 5. researchgate.net [researchgate.net]

- 6. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cannabidiolic-acid synthase, the chemotype-determining enzyme in the fiber-type Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharm.or.jp [pharm.or.jp]

- 9. researchgate.net [researchgate.net]

- 10. iris.unimore.it [iris.unimore.it]

- 11. researchgate.net [researchgate.net]

- 12. Chemical transformation of cannabidiol into psychotropic cannabinoids under acidic reaction conditions: Identification of transformed products by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thermal decomposition of CBD to Δ9-THC during GC-MS analysis: A potential cause of Δ9-THC misidentification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Rapid isolation procedure for Δ9-tetrahydrocannabinolic acid A (THCA) from Cannabis sativa using two flash chromatography systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thermo-chemical conversion kinetics of cannabinoid acids in hemp (Cannabis sativa L.) using pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Diverse TRPV1 responses to cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CBD Effects on TRPV1 Signaling Pathways in Cultured DRG Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Modulation of l-α-Lysophosphatidylinositol/GPR55 Mitogen-activated Protein Kinase (MAPK) Signaling by Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. researchgate.net [researchgate.net]

- 22. realmofcaring.org [realmofcaring.org]

- 23. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Cannabigerovarinic Acid (CBGVA) in the Synthesis of Cannabidivarinic Acid (CBDVA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabidivarinic acid (CBDVA) is a propyl cannabinoid of growing interest for its potential therapeutic applications. Its biosynthesis in Cannabis sativa and in engineered microorganisms hinges on the availability of its direct precursor, cannabigerovarinic acid (CBGVA). This technical guide delineates the crucial role of CBGVA in the synthesis of CBDVA, providing an in-depth overview of the biosynthetic pathway, the key enzyme involved, and methodologies for its production and analysis. This document consolidates available quantitative data, presents detailed experimental protocols, and utilizes visualizations to elucidate the core concepts for researchers, scientists, and professionals in drug development.

Introduction

The landscape of cannabinoid research is expanding beyond the well-known pentyl cannabinoids like cannabidiolic acid (CBDA) and tetrahydrocannabinolic acid (THCA) to their varin counterparts, which possess a propyl side chain. These structural analogues, including this compound (CBDVA), are gaining attention for their unique pharmacological profiles. The synthesis of these varin cannabinoids follows a parallel biosynthetic pathway to the pentyl cannabinoids, with cannabigerovarinic acid (CBGVA) serving as the key precursor, analogous to the central role of cannabigerolic acid (CBGA)[1]. This guide focuses on the enzymatic conversion of CBGVA to CBDVA, a critical step in the production of this promising cannabinoid.

The Biosynthetic Pathway: From Precursors to CBDVA

The biosynthesis of CBDVA is a multi-step process that begins with the condensation of divarinolic acid and geranyl pyrophosphate to form CBGVA[2]. This initial step is catalyzed by an aromatic prenyltransferase. Subsequently, CBGVA is converted into CBDVA through an oxidative cyclization reaction.

The Central Role of CBGVA

CBGVA is the direct substrate for the synthesis of not only CBDVA but also other varin cannabinoid acids like tetrahydrocannabivarinic acid (THCVA) and cannabichromevarinic acid (CBCVA)[1]. The specific cannabinoid acid produced is determined by the downstream synthase enzyme that acts upon CBGVA.

The Key Enzyme: Cannabidiolic Acid (CBDA) Synthase

The enzymatic conversion of CBGVA to CBDVA is catalyzed by cannabidiolic acid (CBDA) synthase[2]. This enzyme is a flavinylated oxidase that facilitates the oxidative cyclization of the geranyl group of CBGVA to form the characteristic structure of CBDVA[3]. Notably, CBDA synthase does not require any external coenzymes for its activity[4]. The cannabinoid synthase enzymes, including CBDA synthase, are generally not selective based on the alkyl side chain length and can effectively convert both CBGA and CBGVA to their respective products[5].

Quantitative Data on CBDVA Synthesis

| Product | Host Organism | Precursor | Final Concentration | Reference |

| CBDVA | Saccharomyces cerevisiae | Butanoic acid (for de novo synthesis of divarinic acid) | 6.0 µg/L | [5] |

Experimental Protocols

This section provides a general framework for the enzymatic synthesis of CBDVA from CBGVA and the analytical methods for their quantification.

Purification of CBDA Synthase from Cannabis sativa

The following is a summarized protocol for the purification of CBDA synthase, adapted from the literature[6][7].

Materials:

-

Young, rapidly expanding leaves of a high-CBDA Cannabis sativa strain.

-

Extraction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0, containing polyvinylpolypyrrolidone, L-ascorbic acid, and sodium metabisulfite).

-

DEAE-cellulose, Phenyl-Sepharose CL-4B, and Hydroxylapatite chromatography media.

-

Standard protein quantification reagents.

Procedure:

-

Homogenize fresh plant material in extraction buffer.

-

Centrifuge the homogenate to remove cell debris.

-

Perform ammonium sulfate precipitation on the supernatant.

-

Resuspend the protein pellet and dialyze against a suitable buffer.

-

Sequentially perform chromatography on DEAE-cellulose, Phenyl-Sepharose CL-4B, and Hydroxylapatite columns.

-

Monitor enzyme activity and protein concentration in the collected fractions.

-

Pool the active fractions and confirm purity using SDS-PAGE.

Enzymatic Synthesis of CBDVA

This protocol is based on the standard assay conditions for CBDA synthase with CBGA, which can be adapted for CBGVA[3].

Materials:

-

Purified CBDA synthase.

-

CBGVA substrate.

-

Reaction buffer: 100 mM sodium citrate (B86180) buffer (pH 5.0).

-

0.1% (w/v) Triton X-100.

-

Quenching solution (e.g., methanol (B129727) or acetonitrile).

Procedure:

-

Prepare a reaction mixture containing 100 mM sodium citrate buffer (pH 5.0), 0.1% (w/v) Triton X-100, and the desired concentration of CBGVA (e.g., 200 µM).

-

Initiate the reaction by adding a known amount of purified CBDA synthase.

-

Incubate the reaction mixture at 30°C for a specified time.

-

Stop the reaction by adding a quenching solution.

-

Analyze the reaction products using HPLC or LC-MS/MS.

Analytical Quantification of CBGVA and CBDVA

High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the standard method for the quantification of cannabinoid acids.

Instrumentation:

-

HPLC system with a C18 reversed-phase column.

-

UV or MS detector.

Mobile Phase (example):

-

A gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape.

Procedure:

-

Prepare calibration standards of CBGVA and CBDVA of known concentrations.

-

Inject the standards to generate a calibration curve.

-

Inject the quenched reaction samples.

-

Identify and quantify CBGVA and CBDVA by comparing their retention times and peak areas to the calibration standards.

Physicochemical Properties

| Compound | Molecular Formula | Molar Mass |

| Cannabigerovarinic Acid (CBGVA) | C₂₀H₂₈O₄ | 332.43 g/mol |

| This compound (CBDVA) | C₂₀H₂₆O₄ | 330.42 g/mol |

Conclusion

Cannabigerovarinic acid is the indispensable precursor for the synthesis of this compound. The enzymatic conversion, catalyzed by CBDA synthase, is a specific and efficient process that can be harnessed for the production of CBDVA, both in vitro and through biocatalysis in engineered microorganisms. Further research into the kinetic properties of CBDA synthase with CBGVA as a substrate will be crucial for optimizing production yields. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study and application of this promising varin cannabinoid.

References

- 1. secretnature.com [secretnature.com]

- 2. vaping360.com [vaping360.com]

- 3. 3402974.fs1.hubspotusercontent-na1.net [3402974.fs1.hubspotusercontent-na1.net]

- 4. pharm.or.jp [pharm.or.jp]

- 5. mdpi.com [mdpi.com]

- 6. Purification and characterization of cannabidiolic-acid synthase from Cannabis sativa L.. Biochemical analysis of a novel enzyme that catalyzes the oxidocyclization of cannabigerolic acid to cannabidiolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

The Obscure Cannabinoid: A Technical Guide to the Natural Occurrence of Cannabidivarinic Acid (CBDVA) in Rare Cannabis Strains

For Immediate Release

This technical guide provides an in-depth analysis of Cannabidivarinic Acid (CBDVA), a lesser-known, non-psychoactive cannabinoid found in specific and often rare cannabis chemovars. Geared towards researchers, scientists, and drug development professionals, this document details the natural occurrence, biosynthesis, and analytical protocols for CBDVA, while also exploring its potential therapeutic pathways. As the precursor to the more studied Cannabidivarin (CBDV), CBDVA represents a promising frontier in cannabinoid research.

Introduction to this compound (CBDVA)

This compound (CBDVA) is a naturally occurring phytocannabinoid found in the Cannabis sativa L. plant.[1][2][3] It is the acidic precursor to Cannabidivarin (CBDV), meaning CBDVA converts to CBDV through decarboxylation, a process typically induced by heat or light.[1][4] Like other acidic cannabinoids, CBDVA is non-intoxicating and is most abundant in raw cannabis material.[5]

First identified in 1977 by Japanese researchers studying a rare Thai landrace strain known as "Meao," CBDVA was largely overlooked for decades as scientific focus remained on the more prominent cannabinoids, THC and CBD.[1] However, recent advancements have renewed interest in minor cannabinoids, highlighting CBDVA's unique molecular structure and potential therapeutic applications in areas such as seizure disorders, inflammation, and neuroprotection.[1][3]

Natural Occurrence and Chemovars

CBDVA is considered a minor cannabinoid, as it is typically found in low concentrations across most commercial cannabis strains.[4] Its presence is closely linked to the genetics of the plant. Strains that are bred to be rich in CBDV will naturally contain higher levels of its acidic precursor, CBDVA.[5]

The highest concentrations of these varin-type cannabinoids (distinguished by a three-carbon side chain instead of the more common five-carbon chain) are often found in landrace indica strains originating from Asia and Africa.[6][7] Modern cannabis classification is shifting from the ambiguous "strain" nomenclature to a more precise "chemovar" system, which categorizes plants based on their specific cannabinoid and terpene profiles.[8][9][10] This approach is critical for identifying and cultivating plants with significant CBDVA content.

While specific quantitative data for CBDVA in many strains remains limited in publicly available literature, analysis of CBDV-rich strains provides a strong indication of notable CBDVA presence.

Table 1: Cannabis Strains Reported to Contain High Levels of CBDV (and by extension, CBDVA)

| Strain/Chemovar | Type | Reported CBDV or Varin-Cannabinoid Content | Reported THC/CBD Content | Geographic Origin/Breeding Notes |

| Royal CBDV | Sativa-dominant Hybrid | 5% CBDV | 5% CBD, 0.3% THC | One of the first commercially available high-CBDV strains. |

| Painkiller XL | Sativa-dominant Hybrid | Contains notable levels of CBDV. | ~9% THC, ~9% CBD | Bred for a balanced THC:CBD ratio.[6][7] |

| Royal Medic | Sativa-dominant Hybrid | Contains notable levels of CBDV. | 10% THC, 12% CBD | Popular among medical users.[6] |

| Landrace Strains | Indica | Generally higher in varin-cannabinoids. | Varies widely. | Includes varieties from India, Pakistan, and Mexico.[7] |

| "Meao" | Landrace | Strain in which CBDVA was first discovered. | Data not widely available. | Rare Thai landrace strain.[1] |

Biosynthesis of CBDVA

All cannabinoids in the cannabis plant originate from a common precursor. For the "varin" cannabinoids, this is Cannabigerovarinic Acid (CBGVA).[4] The biosynthesis of CBDVA is an enzyme-catalyzed process that occurs within the plant's trichomes.

The pathway diverges from the synthesis of major cannabinoids like CBDA and THCA, which use Olivetolic acid as a starting compound. Instead, the varin cannabinoids are derived from Divarinolic acid.[4][11] An enzymatic reaction converts CBGVA into CBDVA. This process is analogous to the conversion of Cannabigerolic Acid (CBGA) into Cannabidiolic Acid (CBDA) by the enzyme CBDA synthase.

Experimental Protocols

The accurate extraction, identification, and quantification of CBDVA from complex cannabis matrices require robust and validated analytical methodologies.

Extraction and Isolation Protocol

A common and efficient method for isolating cannabinoids from raw plant material involves supercritical fluid extraction followed by purification steps.

-

Sample Preparation : Dry the cannabis plant material (typically unfertilized female flowers) to a constant weight. Grind the material to a fine, consistent granulometry to maximize surface area for extraction. Hand-grinding is sometimes preferred to prevent thermal degradation from mechanical grinders.[3][12]

-

Supercritical Fluid Extraction (SFE) :

-

Apparatus : Supercritical fluid chromatograph.

-

Procedure : Load the ground plant material into the extraction vessel. Use supercritical CO₂ as the primary solvent, often with an ethanol (B145695) co-solvent, to extract the cannabinoids.

-

Rationale : SFE is highly efficient and uses non-toxic solvents, preserving the integrity of thermolabile compounds like CBDVA.

-

-

Winterization :

-

Procedure : Dissolve the crude extract from SFE in ethanol (e.g., 96% purity). Chill the solution at -20°C for 24-48 hours.[13] This causes waxes, lipids, and other undesirable compounds to precipitate.

-

Filtration : Filter the chilled solution to remove the precipitated solids, leaving a purified cannabinoid-rich liquid phase.

-

-

Solvent Evaporation : Remove the ethanol from the filtrate using a rotary evaporator to yield a concentrated cannabinoid extract.

-

Chromatographic Purification (Optional) : For isolating pure CBDVA, techniques like Fast Centrifugal Partition Chromatography (FCPC) or flash chromatography can be employed to separate individual cannabinoids from the concentrated extract.[13][14]

Quantification and Analysis Protocol

High-Performance Liquid Chromatography (HPLC) is the gold standard for the quantitative analysis of acidic cannabinoids as it does not involve high temperatures that would cause decarboxylation.

-

Instrumentation : An HPLC system equipped with a Photodiode Array (PDA) or Diode-Array Detector (DAD) is commonly used. For higher sensitivity and specificity, HPLC coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is preferred.[15][16]

-

Chromatographic Conditions :

-

Column : A C18 reverse-phase column (e.g., Ascentis® Express C18) is typically used for cannabinoid separation.

-

Mobile Phase : A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727).

-

Detection : The PDA/DAD detector is set to monitor specific wavelengths for cannabinoid detection (e.g., 270 nm for CBDVA).

-

-

Sample Preparation for Analysis :

-

Accurately weigh the concentrated extract.

-

Dissolve the extract in a suitable solvent (e.g., methanol or ethanol) to a known concentration.

-

Filter the solution through a syringe filter (e.g., 0.2 µm) before injection into the HPLC system to remove any particulates.[17]

-

-

Quantification :

-

Prepare a series of calibration standards of known concentrations using a certified CBDVA reference standard.

-

Generate a calibration curve by plotting the peak area from the chromatogram against the concentration of the standards.

-

Quantify the amount of CBDVA in the sample by comparing its peak area to the calibration curve.

-

Signaling Pathways and Therapeutic Potential

Research into the specific pharmacological actions of CBDVA is still in its nascent stages.[2] However, studies on its decarboxylated form, CBDV, and its structural analog, CBD, provide valuable insights into its potential mechanisms of action. Cannabinoids exert their effects by interacting with a complex network of receptors and signaling pathways.

The endocannabinoid system (ECS), comprising cannabinoid receptors (CB1 and CB2), endogenous ligands, and metabolic enzymes, is a primary target.[18][19] Beyond the classic cannabinoid receptors, CBD and its analogs are known to modulate several other targets, including G-protein coupled receptors (GPCRs) and ion channels.

Key potential targets and pathways include:

-

Transient Receptor Potential (TRP) Channels : Specifically TRPV1, which is involved in the modulation of pain and inflammation.[20][21]

-

Serotonin Receptors : The 5-HT1A receptor is a key target for CBD's anxiolytic and antidepressant effects, and CBDVA may share similar interactions.[21][22]

-

G-Protein Coupled Receptor 55 (GPR55) : Often considered a third cannabinoid receptor, GPR55 is involved in regulating blood pressure and inflammatory responses. CBD acts as an antagonist at this receptor.[22]

-

Enzyme Inhibition : CBD can inhibit the Fatty Acid Amide Hydrolase (FAAH) enzyme, which is responsible for breaking down the endocannabinoid anandamide.[19][22] This inhibition increases endocannabinoid levels, leading to enhanced ECS signaling.

The potential therapeutic applications being investigated for CBDVA and CBDV include anticonvulsant effects for conditions like epilepsy, anti-inflammatory properties, and anti-nausea effects.[2][3][5]

Conclusion

This compound (CBDVA) stands as a compelling subject for future cannabinoid research. While its natural occurrence is limited to specific, often rare, cannabis chemovars, its unique structure and relationship to CBDV suggest significant therapeutic potential. The development of precise cultivation strategies based on chemovar identification, coupled with robust analytical protocols for extraction and quantification, is essential for advancing the scientific understanding of CBDVA. Further investigation into its specific signaling pathways will be critical for unlocking its full potential in drug development and clinical applications.

References

- 1. zenleafdispensaries.com [zenleafdispensaries.com]

- 2. vibebycalifornia.com [vibebycalifornia.com]

- 3. swissorganic.co.uk [swissorganic.co.uk]

- 4. naturaldos.com [naturaldos.com]

- 5. muvfl.com [muvfl.com]

- 6. harborcityhemp.com [harborcityhemp.com]

- 7. botanyfarms.com [botanyfarms.com]

- 8. A pharmacological characterization of Cannabis sativa chemovar extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemovars vs Strains - Cannavigia [cannavigia.com]

- 10. researchgate.net [researchgate.net]

- 11. cannactiva.com [cannactiva.com]

- 12. Analytical Techniques for Phytocannabinoid Profiling of Cannabis and Cannabis-Based Products—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effective isolation of cannabidiol and cannabidiolic acid free of psychotropic phytocannabinoids from hemp extract by fast centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cannabissciencetech.com [cannabissciencetech.com]

- 16. researchgate.net [researchgate.net]

- 17. cdn.apub.kr [cdn.apub.kr]

- 18. The neuropharmacology of cannabinoid receptor ligands in central signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Diversity of molecular targets and signaling pathways for CBD - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. curaleafclinic.com [curaleafclinic.com]

The Therapeutic Potential of Cannabidivarinic Acid (CBDVA) in Dravet Syndrome: An In-Depth Technical Review of Early Preclinical Investigations

Foreword: Dravet syndrome is a severe, developmental and epileptic encephalopathy characterized by pharmacoresistant seizures, cognitive impairment, and an increased risk of sudden unexpected death in epilepsy (SUDEP). The urgent need for novel, effective therapeutics has led researchers to explore the anticonvulsant properties of various phytocannabinoids. While cannabidiol (B1668261) (CBD) has been approved for the treatment of seizures associated with Dravet syndrome, emerging preclinical evidence suggests that other, less abundant cannabinoids may also offer significant therapeutic benefits. This technical guide focuses on the early-stage research into cannabidivarinic acid (CBDVA), a carboxylic acid precursor to cannabidivarin (B1668262) (CBDV), and its potential as a novel agent for seizure management in Dravet syndrome.

Introduction: The Rationale for Investigating CBDVA in Dravet Syndrome

Dravet syndrome is primarily caused by mutations in the SCN1A gene, which encodes the α1 subunit of the Nav1.1 voltage-gated sodium channel, leading to impaired function of inhibitory interneurons and subsequent neuronal hyperexcitability. Current treatment strategies often provide incomplete seizure control, highlighting the necessity for therapies with novel mechanisms of action.

Acidic cannabinoids, such as CBDVA, are the predominant form of these compounds in the raw cannabis plant and have been shown to possess unique pharmacological properties distinct from their decarboxylated counterparts. Early research, primarily utilizing the Scn1a+/- mouse model of Dravet syndrome, has demonstrated the anticonvulsant potential of CBDVA, suggesting it may represent a promising new avenue for therapeutic intervention.[1][2]

Quantitative Analysis of CBDVA's Bioactivity and Efficacy

The following tables summarize the key quantitative data from early preclinical studies on CBDVA, focusing on its pharmacokinetic profile and its effects on seizure-related molecular targets and in a murine model of Dravet syndrome.

Pharmacokinetic Profile of CBDVA in Mice

| Parameter | Value | Vehicle | Administration | Reference |

| Plasma tmax | 15 min | Oil | Intraperitoneal | [3][4] |

| Plasma t1/2 | 49 min | Oil | Intraperitoneal | [3][4] |

| Brain tmax | 30 min | Oil | Intraperitoneal | [3][4] |

| Brain t1/2 | 19 min | Oil | Intraperitoneal | [3][4] |

| Brain-Plasma Ratio | 0.02 | Oil | Intraperitoneal | [3][4] |

Note: The low brain-to-plasma ratio suggests that CBDVA has poor penetration into the central nervous system when administered in an oil-based vehicle.[3][4]

In Vitro Efficacy of CBDVA on Key Molecular Targets

| Target | Assay Type | Metric | Value (µM) | Reference |

| Cav3.1 T-type Calcium Channel | Fluorescence-based Assay | IC50 | 2 | [1][5][6][7][8][9] |

| Cav3.2 T-type Calcium Channel | Fluorescence-based Assay | IC50 | 11 | [1][5][6][7][8][9] |

| GPR55 | AlphaScreen Assay | - | Antagonist | [1][5][7][8] |

Note: The IC50 values indicate that CBDVA is a potent inhibitor of specific T-type calcium channels, which are implicated in neuronal excitability and seizure generation.[1][5][6][7][8][9]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this whitepaper, offering a reproducible framework for further investigation.

Hyperthermia-Induced Seizure Model in Scn1a+/- Mice

This in vivo model is a cornerstone for assessing the efficacy of potential anticonvulsant compounds in a genetically relevant model of Dravet syndrome.

Objective: To determine the effect of CBDVA on the temperature threshold for seizure induction in Scn1a+/- mice.

Materials:

-

Scn1a+/- mice (postnatal day 28-42) and wild-type littermates.

-

CBDVA dissolved in a suitable vehicle (e.g., oil or a Tween 80-based solution).

-

Rectal temperature probe and feedback temperature controller.

-

Heat lamp.

-

Observation chamber.

Procedure:

-

Administer CBDVA or vehicle to the mice via the desired route (e.g., intraperitoneal injection).

-

Allow for a predetermined pretreatment period based on the pharmacokinetic profile of CBDVA.

-

Place the mouse in the observation chamber and insert the rectal probe to monitor core body temperature.

-

Allow the animal to habituate for at least 10 minutes and record the baseline body temperature.

-

Using the heat lamp connected to the temperature controller, increase the body temperature at a controlled rate (e.g., 0.5°C every 2 minutes).[5][10][11]

-

Continuously observe the mouse for signs of seizure activity, including tremors, clonus, and tonic-clonic convulsions.

-

Record the temperature at which the first generalized tonic-clonic seizure occurs.

Whole-Cell Patch-Clamp Electrophysiology for T-type Calcium Channel Analysis

This in vitro technique allows for the direct measurement of ionic currents through T-type calcium channels in response to CBDVA application.

Objective: To characterize the inhibitory effects of CBDVA on Cav3.1 and Cav3.2 T-type calcium channels.

Materials:

-

HEK-293 cells stably expressing human Cav3.1 or Cav3.2 channels.

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

External and internal recording solutions.

-

CBDVA stock solution.

Procedure:

-

Culture HEK-293 cells expressing the T-type channel of interest on glass coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

-